

Pharmacological Profile of (R)-4-Amino-3hydroxybutyric Acid: A Technical Guide

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Compound of Interest					
Compound Name:	(R)-4-Amino-3-hydroxybutyric acid				
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Introduction

(R)-4-Amino-3-hydroxybutyric acid, also known as (R)-GABOB or β -hydroxy- γ -aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ -aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, (R)-GABOB has garnered significant interest for its pharmacological properties, particularly its anticonvulsant effects.[1][2] Unlike GABA, GABOB demonstrates a greater capacity to cross the blood-brain barrier, enhancing its potential as a centrally acting therapeutic agent.[1] This document provides an in-depth overview of the pharmacological profile of the (R)-enantiomer of GABOB, focusing on its interactions with GABA receptors, downstream signaling pathways, and preclinical efficacy.

Pharmacodynamics

The primary mechanism of action of **(R)-4-Amino-3-hydroxybutyric acid** involves its interaction with multiple subtypes of GABA receptors. It functions as a modulator at GABA-A, GABA-B, and GABA-C receptors, exhibiting distinct affinities and functional activities at each. [2][3]

Receptor Binding and Functional Activity



(R)-GABOB demonstrates stereoselective binding to GABA receptors. It is the more potent enantiomer at GABA-B and GABA-C receptors, whereas the (S)-(+)-enantiomer shows a higher affinity for GABA-A receptors.[2][4] (R)-GABOB also inhibits the uptake of GABA in rat brain synaptosomes.[3]

The quantitative data on the binding affinity and functional potency of (R)-GABOB at various receptor sites are summarized in Table 1.

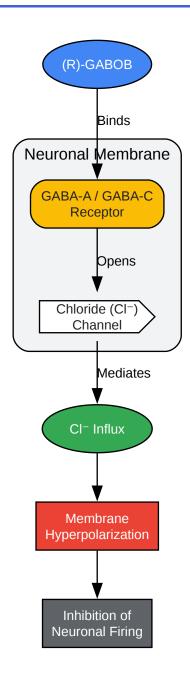
Table 1: Receptor Binding and Functional Potency of (R)-4-Amino-3-hydroxybutyric Acid

Target	Parameter	Value (μM)	Species/Syste m	Reference
GABA-A Receptor	IC50	1	Rat Brain Membranes	[3]
GABA-B Receptor	IC50	0.35	Rat Brain Membranes	[3]
GABA-C Receptor	EC50	19	Human Recombinant (Xenopus oocytes)	[3]
GABA Uptake	IC50	67	Rat Brain Synaptosomes	[3]

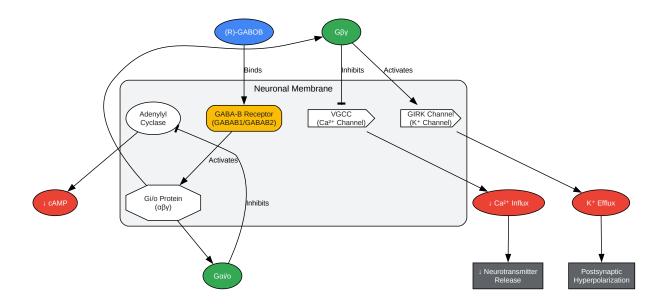
Signaling Pathways

GABA-A and GABA-C receptors are ionotropic, ligand-gated chloride channels.[5] Activation of these receptors by (R)-GABOB leads to an influx of chloride ions (CI-), causing hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neurotransmission.

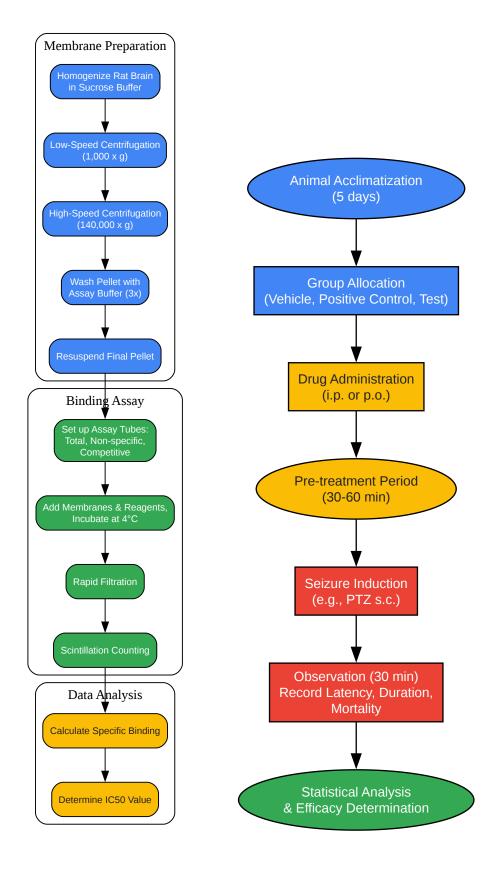












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